N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-nitrobenzamide
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Overview
Description
N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-nitrobenzamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group, an amino group, and a nitrobenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-nitrobenzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-chloropyrimidine with pyrrolidine in the presence of a base such as potassium carbonate.
Substitution with Amino Group: The amino group is introduced by reacting the pyrimidine derivative with an appropriate amine under acidic conditions.
Coupling with Nitrobenzamide: The final step involves coupling the substituted pyrimidine with 2-nitrobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-nitrobenzamide undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions with electrophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions under specific conditions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as alkyl halides, bases like sodium hydride.
Cyclization: Acidic or basic conditions, heat.
Major Products
Reduction of Nitro Group: Formation of the corresponding aniline derivative.
Substitution Reactions: Formation of various substituted derivatives depending on the electrophile used.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an anticancer agent.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s derivatives are explored for their use in materials science and as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Receptor Modulation: It can act as an agonist or antagonist of certain receptors, modulating signal transduction pathways.
Pathway Involvement: The compound affects pathways related to cell proliferation, apoptosis, and DNA repair.
Comparison with Similar Compounds
N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-nitrobenzamide can be compared with other similar compounds:
2-(Pyrrolidin-1-yl)pyrimidines: These compounds share the pyrimidine-pyrrolidine core but differ in their substituents, leading to variations in biological activity.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones have different ring structures and functional groups, resulting in distinct pharmacological profiles.
Nitrobenzamide Derivatives: These compounds have the nitrobenzamide moiety but differ in their other substituents, affecting their chemical reactivity and biological effects.
Properties
Molecular Formula |
C22H22N6O3 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C22H22N6O3/c1-15-23-20(14-21(24-15)27-12-4-5-13-27)25-16-8-10-17(11-9-16)26-22(29)18-6-2-3-7-19(18)28(30)31/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,26,29)(H,23,24,25) |
InChI Key |
ZCDZZBWOWCXCBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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